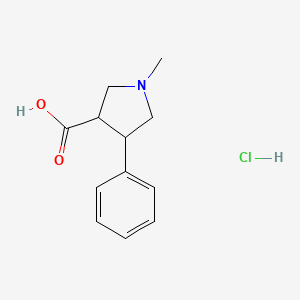
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride, also known as MPP+, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MPP+ is a neurotoxin that has been used to model Parkinson's disease in laboratory experiments.
Aplicaciones Científicas De Investigación
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ has been extensively used in scientific research to model Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ selectively targets these neurons and causes their death, leading to the symptoms of Parkinson's disease. 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ has been used to study the mechanisms underlying Parkinson's disease and to test potential treatments for the disease.
Mecanismo De Acción
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ acts as a mitochondrial toxin that inhibits complex I of the electron transport chain. This inhibition leads to the production of reactive oxygen species and oxidative stress, which ultimately leads to the death of dopamine-producing neurons. 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ has a high affinity for the dopamine transporter, which allows it to selectively target these neurons.
Biochemical and Physiological Effects:
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ has been shown to cause a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ also causes the death of dopamine-producing neurons, leading to the symptoms of the disease. 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ has been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ has several advantages as a model for Parkinson's disease. It selectively targets dopamine-producing neurons, which allows for the study of the mechanisms underlying the disease. 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ is also relatively easy to administer and has a high degree of reproducibility. However, 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ has several limitations as a model for Parkinson's disease. It does not replicate all of the features of the disease, such as the formation of Lewy bodies. 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ also has a relatively short half-life, which limits its usefulness in long-term studies.
Direcciones Futuras
There are several future directions for research on 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+. One area of research is the development of new treatments for Parkinson's disease. 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ has been used to test potential treatments, and future research may lead to the development of new therapies. Another area of research is the study of the mechanisms underlying Parkinson's disease. 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ has been used to study these mechanisms, and future research may lead to a better understanding of the disease. Finally, future research may focus on the development of new models for Parkinson's disease that replicate all of the features of the disease.
Métodos De Síntesis
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ can be synthesized through the reaction between 1-methyl-4-phenylpyridinium iodide and sodium cyanide. This reaction yields 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ as a hydrochloride salt. The synthesis of 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ is a complex process that requires specialized equipment and expertise.
Propiedades
IUPAC Name |
1-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-13-7-10(11(8-13)12(14)15)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHUFWWIAWVCBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

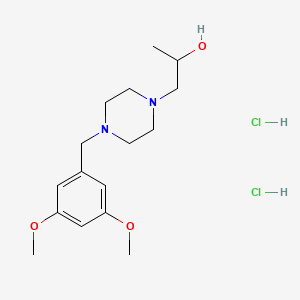
![2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2594575.png)
![1-isopropyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2594576.png)
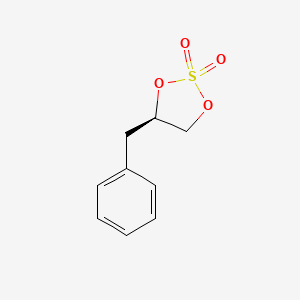
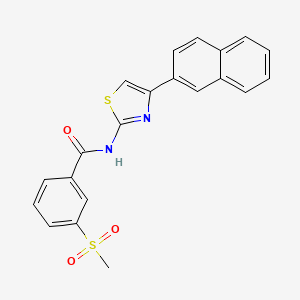
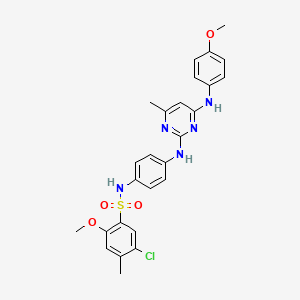
![2-chlorofuro[3,4-b]pyridin-7(5H)-one](/img/structure/B2594581.png)
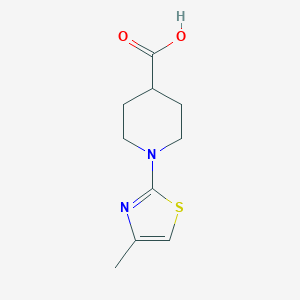
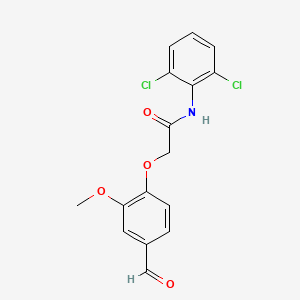
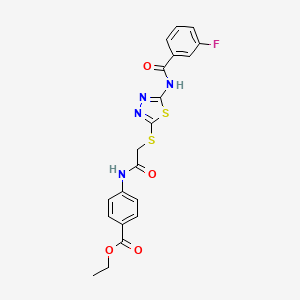

![N-(4-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2594592.png)

![N-Methyl-N-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2594595.png)